![molecular formula C16H15NO2 B6376601 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% CAS No. 1261968-40-4](/img/structure/B6376601.png)
2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95%
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Overview
Description
2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% (2C4E2MPP95) is an organic compound that belongs to a family of chemical compounds known as phenols. Phenols are aromatic compounds that contain an hydroxyl group (-OH) bonded to an aromatic ring. 2C4E2MPP95 is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes and photographic materials.
Scientific Research Applications
2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes and photographic materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% is not well understood. However, it is believed that the hydroxyl group of the phenol ring can act as an acid, donating a proton to form an intermediate which can then react with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% are unknown.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% is a useful reagent for organic synthesis and other scientific research applications. It has a high purity and is relatively easy to handle in the laboratory. However, it should be handled with caution since it is highly toxic and can cause skin and eye irritation.
Future Directions
Some of the potential future directions for research on 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% include:
1. Investigating the mechanism of action of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% in more detail.
2. Developing new synthetic methods for the production of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95%.
3. Investigating the biochemical and physiological effects of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95%.
4. Developing new applications for 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% in the pharmaceutical and agrochemical industries.
5. Investigating the potential toxicity of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95%.
6. Developing new methods for the safe handling of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% in the laboratory.
Synthesis Methods
2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95% is synthesized from 4-ethoxy-2-methylphenol (4E2MP) and sodium cyanide (NaCN) through a two-step reaction. In the first step, 4E2MP is reacted with NaCN to form 2-cyano-4-ethoxy-2-methylphenol (2C4E2MP). In the second step, 2C4E2MP is further reacted with NaCN to form 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol, 95%. The reaction is carried out in a solvent such as acetone or ethanol and the reaction temperature is typically between 50-100°C.
properties
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-3-19-14-5-6-15(11(2)8-14)12-4-7-16(18)13(9-12)10-17/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZOSZXHYBUKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684848 |
Source
|
Record name | 4'-Ethoxy-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol | |
CAS RN |
1261968-40-4 |
Source
|
Record name | 4'-Ethoxy-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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